9-Piperazino ofloxacin, (S)- is a derivative of the fluoroquinolone antibiotic ofloxacin. This compound is characterized by the presence of a piperazine ring at the 9-position of the ofloxacin molecule, which enhances its pharmacological properties. The chemical formula for 9-Piperazino ofloxacin is , and it has a molecular weight of approximately 361.4 g/mol. This compound is classified as a broad-spectrum antibiotic, effective against both Gram-positive and Gram-negative bacteria, and operates by inhibiting bacterial DNA synthesis.
9-Piperazino ofloxacin is sourced from the class of synthetic antibiotics known as fluoroquinolones. Fluoroquinolones are known for their bactericidal properties, primarily through their action on bacterial enzymes involved in DNA replication. The compound is identified with various chemical identifiers including its CAS number 197291-75-1 and InChI Key GSDSWSVVBLHKDQ-UHFFFAOYSA-N .
The synthesis of 9-Piperazino ofloxacin typically involves the modification of the parent compound, ofloxacin. Various methods can be employed for this synthesis:
Technical details regarding these methods often include specific reaction conditions such as temperature, solvent choice, and catalysts that enhance yields and purity.
The molecular structure of 9-Piperazino ofloxacin features a complex arrangement that includes:
The structural formula can be represented as follows:
9-Piperazino ofloxacin participates in several chemical reactions typical for fluoroquinolones:
These reactions are significant in understanding how the compound behaves under different environmental conditions and its stability profile.
The mechanism by which 9-Piperazino ofloxacin exerts its antibacterial effects involves:
This mechanism highlights its potency as a broad-spectrum antibiotic with a significantly higher affinity for bacterial enzymes compared to human counterparts .
The physical and chemical properties of 9-Piperazino ofloxacin include:
Relevant data indicates that it has favorable absorption characteristics in biological systems, enhancing its effectiveness as an antibiotic .
The primary applications of 9-Piperazino ofloxacin include:
This compound's broad-spectrum activity makes it a valuable agent in both clinical settings and research environments focused on antibiotic development .
9-Piperazino ofloxacin (S-enantiomer) is a structurally defined derivative of the fluoroquinolone antibiotic ofloxacin. Its systematic name is (3S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid, reflecting its benzoxazine core fused with a pyridone ring [5] [8]. The compound’s molecular formula is C₁₈H₂₀FN₃O₄, with a molecular weight of 361.37 g/mol. Its stereochemistry is absolute, featuring an (S)-configured chiral center at the C3 position of the benzoxazine ring—a critical determinant of its biological activity [8].
Table 1: Key Identifiers of 9-Piperazino Ofloxacin (S-Enantiomer)
Property | Value | |
---|---|---|
CAS Registry Number | 178912-62-4 (S-form); 197291-75-1 (racemic) | |
IUPAC Name | (3S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid | |
Molecular Formula | C₁₈H₂₀FN₃O₄ | |
Molecular Weight | 361.37 g/mol | |
Chiral Centers | 1 (S-configuration) | |
Synonyms | Levofloxacin-7; Ofloxacin EP Impurity D; 9-Desfluoro-9-(4-methylpiperazino)-10-des(4-methylpiperazino)-10-fluoro ofloxacin | [5] [8] |
The compound is recognized in pharmacological contexts as "Ofloxacin Impurity D," reflecting its role as a synthesis intermediate or degradation product of ofloxacin. Its SMILES notation (C[C@H]1COC2=C3N1C=C(C(O)=O)C(=O)C3=CC(N4CCN(C)CC4)=C2F
) and InChIKey (FHAKLRRIGREDDW-JTQLQIEISA-N
) encode its stereospecific structure [8].
The evolution of fluoroquinolones began with nalidixic acid (1st generation), a narrow-spectrum quinolone discovered incidentally during chloroquine synthesis [2] [9]. Second-generation fluoroquinolones emerged in the 1980s through strategic structural modifications:
Ofloxacin, a 2nd-generation fluoroquinolone, incorporated a C8 methoxy group and methylated benzoxazine core, broadening activity against Gram-positive bacteria and atypical pathogens [6] [9]. 9-Piperazino ofloxacin represents a deliberate modification at the C9 position, where a methylpiperazine moiety replaces the original piperazine, optimizing steric and electronic interactions with bacterial targets [5].
Table 2: Structural Evolution of Key Fluoroquinolones
Generation | Compound | C6 Substituent | C7 Substituent | C8 Substituent | N1 Substituent |
---|---|---|---|---|---|
1st | Nalidixic acid | H | CH₃ | H | C₂H₅ |
2nd | Ciprofloxacin | F | Piperazine | H | Cyclopropyl |
2nd | Ofloxacin | F | Methylpiperazine | OCH₃ | - (benzoxazine) |
Derivative | 9-Piperazino ofloxacin | F | None | OCH₃ | - (benzoxazine) |
C9: Methylpiperazine |
This modification exemplifies structure-activity relationship (SAR) principles, where peripheral substituents fine-tune potency and spectrum more profoundly than core alterations [6].
Stereochemistry critically influences the biological activity of fluoroquinolones. Ofloxacin was initially marketed as a racemate, but studies revealed the (S)-(-)-enantiomer (levofloxacin) exhibited 8–128× greater potency against Gram-positive and Gram-negative bacteria than the (R)-(+)-form [7]. The (S)-configuration enables optimal spatial alignment with target enzymes—DNA gyrase and topoisomerase IV—stabilizing the drug-enzyme-DNA ternary complex that disrupts bacterial DNA replication [3] [9].
For 9-piperazino ofloxacin, the (S)-chirality at C3 governs:
Table 3: Impact of Stereochemistry on Antibacterial Activity
Parameter | (S)-Enantiomer | (R)-Enantiomer | |
---|---|---|---|
Target Enzyme Inhibition | High-affinity binding to gyrase/topo IV | Weak or non-productive binding | |
Bacterial Uptake | Efficient via stereoselective transporters | Reduced accumulation | |
MIC90 vs. S. aureus | 0.5 µg/mL | 8 µg/mL | [7] |
Molecular Basis | Optimal hydrogen bonding with Ser-84 (gyrase) | Steric clash with enzyme subdomain |
The "chiral switch" from racemic ofloxacin to levofloxacin validated the therapeutic advantage of enantiopure drugs, a framework extending to advanced derivatives like 9-piperazino ofloxacin (S)-enantiomer [7] [10].
Summary of Compounds Mentioned:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: